molecular formula C12H19N3OS B14875385 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B14875385
M. Wt: 253.37 g/mol
InChI Key: QCMRFEFXUMMEBS-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide typically involves multiple steps, starting from readily available starting materialsThe tert-butyl group is then introduced via alkylation, and the final step involves the formation of the propionamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thieno[3,4-c]pyrazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar pyrazole core but different substituents.

    N-(3,5-bis(tert-butyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide: A structurally related compound with a nicotinamide moiety .

Uniqueness

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is unique due to its specific combination of the thieno[3,4-c]pyrazole core, tert-butyl group, and propionamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

InChI

InChI=1S/C12H19N3OS/c1-5-10(16)13-11-8-6-17-7-9(8)14-15(11)12(2,3)4/h5-7H2,1-4H3,(H,13,16)

InChI Key

QCMRFEFXUMMEBS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2CSCC2=NN1C(C)(C)C

Origin of Product

United States

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